6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole
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Overview
Description
6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and dyes. The presence of bromine and trifluoromethyl groups in this compound makes it particularly interesting for research and industrial applications due to their influence on the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the bromination of 2-(trifluoromethyl)-2,3-dihydro-1H-indole using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or trifluoromethyl groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
- 6-Bromo-2-(trifluoromethyl)-1H-benzoimidazole
- 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Uniqueness
6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and physical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Biological Activity
6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrF3N, with a molecular weight of approximately 292.08 g/mol. The presence of the bromine atom and the trifluoromethyl group enhances its lipophilicity, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that indole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. The compound has been investigated for its effectiveness against bacteria and fungi.
Table 1: Antimicrobial Efficacy
Pathogen | Inhibition (%) at 500 µg/mL | Reference |
---|---|---|
E. coli | 72% | |
S. aureus | 68% | |
Fusarium graminearum | 100% | |
Fusarium oxysporum | 95.7% |
Studies have shown that the compound exhibits broad-spectrum antimicrobial activity , making it a candidate for further development in antifungal and antibacterial therapies .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated the ability to inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Mechanism
In a study on human cancer cell lines, the compound showed an IC50 value of 1.29 µM , indicating potent cytotoxicity. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of indole-based compounds is significantly influenced by their structural features. The introduction of electron-withdrawing groups such as bromine and trifluoromethyl enhances the compound's interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
Compound | Modifications | Biological Activity |
---|---|---|
Indole derivative A | -NO2 addition | Increased antibacterial |
Indole derivative B | -CF3 substitution | Enhanced anticancer |
6-Bromo-2-(trifluoromethyl) | -Br and -CF3 | Broad-spectrum activity |
The SAR studies suggest that careful modification of indole derivatives can lead to improved biological activities, highlighting the importance of functional groups in drug design .
The mechanism through which this compound exerts its biological effects involves interactions with various molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups are believed to enhance binding affinity, thereby influencing the compound's selectivity towards specific targets.
Properties
Molecular Formula |
C9H7BrF3N |
---|---|
Molecular Weight |
266.06 g/mol |
IUPAC Name |
6-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H7BrF3N/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-2,4,8,14H,3H2 |
InChI Key |
OOWKRVRVCZKHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
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